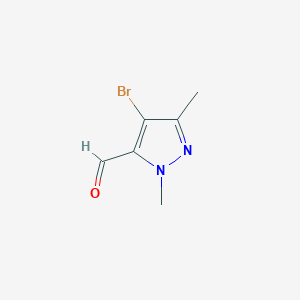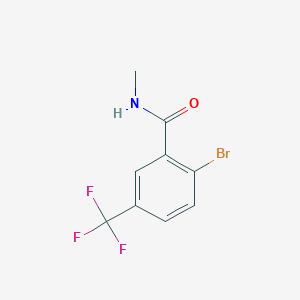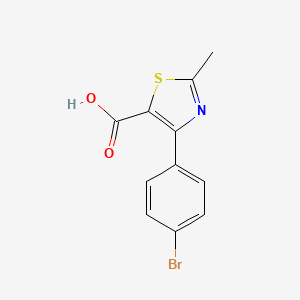
4-Brom-1,3-dimethyl-1H-pyrazol-5-carbaldehyd
Übersicht
Beschreibung
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
A huge variety of synthesis methods and synthetic analogues have been reported over the years . For example, 4-Bromo-3-methyl-1-phenyl-2-pyrazolin-5-one reacted with ethyl 3-mercaptocrotonate in an equimolar ratio in ethanol to afford thieno[2,3-b]pyrazole .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolderivaten
Pyrazolderivate, einschließlich 4-Brom-1,3-dimethyl-1H-pyrazol-5-carbaldehyd, werden häufig in der Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen verwendet . Sie dienen als Kernelement in verschiedenen Bereichen der chemischen Industrie, einschließlich Medizin und Landwirtschaft .
Medizinische Chemie
Pyrazole haben eine große Bandbreite an Anwendungen in der medizinischen Chemie. Sie haben gezeigt, dass sie vielfältige biologische Aktivitäten aufweisen, einschließlich Rollen als Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und Antidiabetika .
Arzneimittelforschung
Im Bereich der Arzneimittelforschung werden Pyrazole häufig als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet . So wurde beispielsweise gefunden, dass ein synthetisiertes Pyrazolderivat dazu führt, dass 4 T1-Zellen absterben, indem es die Wundheilung und Koloniebildung verhindert, die G0/G1-Phase des Zellzyklus verzögert, die p27-Spiegel aktiviert und wahrscheinlich Apoptose durch DNA induziert .
Agrochemie
In der Agrochemie werden Pyrazole bei der Synthese verschiedener Pestizide und Herbizide verwendet . Ihre einzigartige chemische Struktur ermöglicht es ihnen, mit einer Vielzahl von biologischen Zielstrukturen zu interagieren, wodurch sie wirksam bei der Bekämpfung von Schädlingen und Unkräutern sind.
Koordinationschemie
Pyrazole werden auch in der Koordinationschemie verwendet. Sie können Komplexe mit verschiedenen Metallen bilden, was zu Verbindungen mit interessanten Eigenschaften führt .
Organometallische Chemie
In der organometallischen Chemie können Pyrazole bei der Herstellung fester hexakoordinierter Komplexe durch Reaktion mit Dimethyl- und Divinyl-Zinnchlorid verwendet werden .
Synthese von 1,4’-Bipyrazolen
4-Brom-1H-pyrazol, eine verwandte Verbindung, kann als Ausgangsmaterial bei der Synthese von 1,4’-Bipyrazolen verwendet werden . Diese Bipyrazole finden in verschiedenen Bereichen Anwendung, darunter Materialwissenschaften und medizinische Chemie.
Grüne Synthese
Mit dem zunehmenden Fokus auf nachhaltige und umweltfreundliche Chemie werden Pyrazole auch in grünen Syntheseverfahren verwendet . Diese Verfahren zielen darauf ab, die Umweltbelastung der chemischen Synthese zu reduzieren, indem die Verwendung gefährlicher Substanzen minimiert und die Energieeffizienz maximiert wird.
Safety and Hazards
The safety and hazards of a compound depend on its specific structure. For similar compounds like 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Pyrazoles and their derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This has attracted the attention of many researchers to study its skeleton chemically and biologically . Future research may focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on the pyrazole scaffold.
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-6(7)5(3-10)9(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUYPBVCDLSHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367816-40-7 | |
| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)
![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)
![[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B1380688.png)


